molecular formula C12H18O2 B13830420 1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone

1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone

Cat. No.: B13830420
M. Wt: 194.27 g/mol
InChI Key: BTFMJGBGELJYDV-UHFFFAOYSA-N
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Description

1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . It is characterized by a cyclopropyl group attached to a cyclohexylcarbonyl group, making it a unique ketone derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone typically involves the reaction of cyclopropyl methyl ketone with cyclohexanecarbonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products

    Oxidation: Cyclohexanecarboxylic acid and cyclopropylcarboxylic acid.

    Reduction: 1-[1-(Cyclohexylhydroxymethyl)cyclopropyl]ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropylethanone: A simpler ketone with a cyclopropyl group.

    Cyclohexanone: A ketone with a cyclohexyl group.

    Cyclopropyl methyl ketone: A ketone with both cyclopropyl and methyl groups.

Uniqueness

1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone is unique due to the presence of both cyclopropyl and cyclohexylcarbonyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-[1-(cyclohexanecarbonyl)cyclopropyl]ethanone

InChI

InChI=1S/C12H18O2/c1-9(13)12(7-8-12)11(14)10-5-3-2-4-6-10/h10H,2-8H2,1H3

InChI Key

BTFMJGBGELJYDV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CC1)C(=O)C2CCCCC2

Origin of Product

United States

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